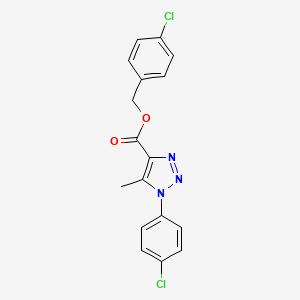

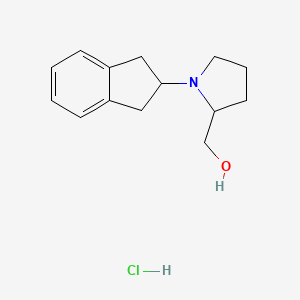

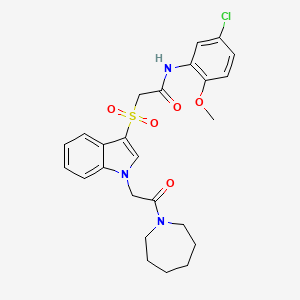

![molecular formula C15H12N2OS B2451950 3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one CAS No. 306281-04-9](/img/structure/B2451950.png)

3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one” is a chemical compound with the molecular weight of 268.34 . It is a type of quinazolin-4-one, a class of compounds that have been developed through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .

Synthesis Analysis

The synthesis of quinazolin-4-ones, including “3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one”, has been achieved through a transition-metal-free route . This method involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . The process is characterized by good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis

The molecular structure of “3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one” is characterized by the presence of a quinazolin-4-one core, a prop-2-en-1-yl group, and a sulfanyl group .Chemical Reactions Analysis

The synthesis of “3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one” involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . The thiol substrate could promote the dehydroaromatization step .Physical And Chemical Properties Analysis

The compound has a molecular weight of 268.34 . Other physical and chemical properties are not explicitly mentioned in the available resources.Scientific Research Applications

Antiviral Activities

One significant application of 3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one and its derivatives lies in antiviral research. Novel quinazolin-4(3H)-ones, synthesized using microwave techniques, showed promising antiviral activities against various respiratory and biodefense viruses, including influenza A and severe acute respiratory syndrome corona, among others (Selvam et al., 2007).

Antibacterial and Antifungal Properties

Quinazolin-4(3H)-one derivatives, including those similar in structure to 3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one, have been synthesized and found to exhibit significant antibacterial and antifungal activities. These compounds have been tested against various strains of Gram-positive and Gram-negative bacteria and shown effective antimicrobial properties (Sharma et al., 2012).

Anti-inflammatory and Analgesic Properties

Research on novel quinazolin-4(3H)-one derivatives has demonstrated their potential as anti-inflammatory and analgesic agents. Compounds synthesized from 3-benzyl-2-hydrazino quinazolin-4(3H)-one have been investigated for their analgesic and anti-inflammatory activities, with some showing effectiveness comparable to standard treatments (Alagarsamy et al., 2008).

Anticancer Potential

Quinazolin-4(3H)-one derivatives have shown significant antitumor activity against various cancer cell lines. Some synthesized compounds exhibited notable activity against melanoma, ovarian cancer, renal cancer, prostate cancer, breast cancer, and colon cancer cell lines, highlighting their potential as anticancer agents (El-Badry et al., 2020).

Radiotherapeutic Applications

Studies have investigated the use of benzo[g]quinazolin-4(3H)-one derivatives in radiotherapeutic applications, particularly in tumor-bearing mice. These compounds, when labeled with radioactive iodine, have shown potential in targeting tumor cells, providing insights for developing potent radiopharmaceuticals for cancer treatment (Al-Salahi et al., 2018).

properties

IUPAC Name |

3-prop-2-enyl-2-sulfanylidene-1H-benzo[g]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c1-2-7-17-14(18)12-8-10-5-3-4-6-11(10)9-13(12)16-15(17)19/h2-6,8-9H,1,7H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLIVIVJBOGYBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=CC3=CC=CC=C3C=C2NC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

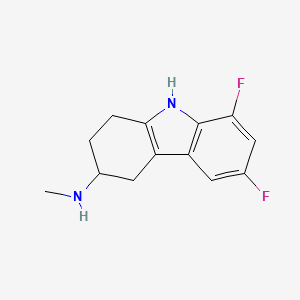

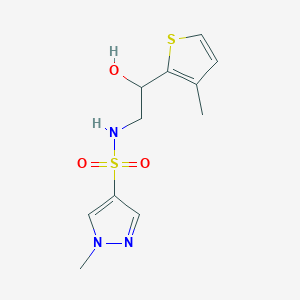

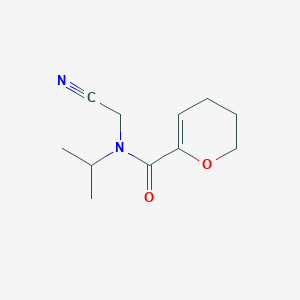

![Methyl 3-(5-nitrobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2451881.png)

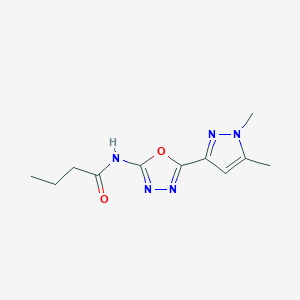

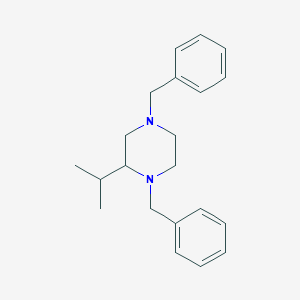

![1-benzyl-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]](/img/structure/B2451882.png)

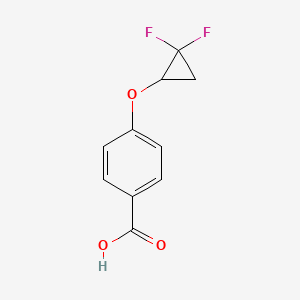

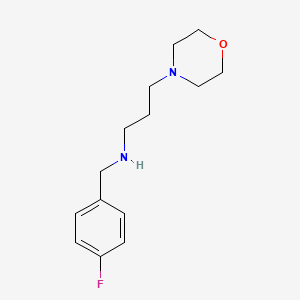

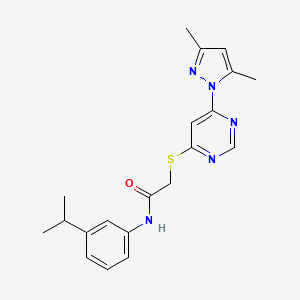

![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2451886.png)